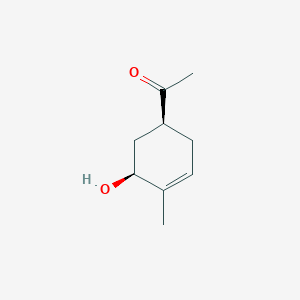
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-hydroxy-5-methyl-2-pyrrolidinone and isopropylamine.
Condensation Reaction: The starting materials undergo a condensation reaction under controlled temperature and pH conditions to form the desired pyrrolidinone derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidinones.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
Biologically, it has been studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, it is explored for its potential therapeutic applications. Compounds derived from it may serve as drug candidates for treating various diseases.
Industry
Industrially, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.
作用机制
The mechanism of action of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: A simpler analog with fewer functional groups.
4-Hydroxy-2-pyrrolidinone: Lacks the methyl and isopropyl groups.
5-Methyl-2-pyrrolidinone: Similar but without the hydroxy and isopropyl groups.
Uniqueness
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
IUPAC Name |
(4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKVSLLJJUFCO-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
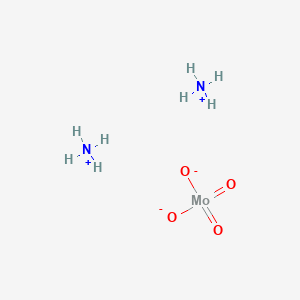

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
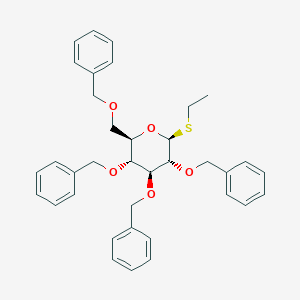
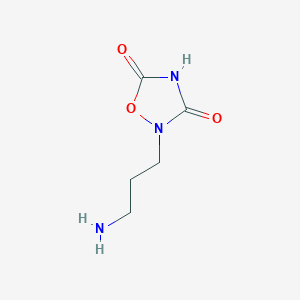
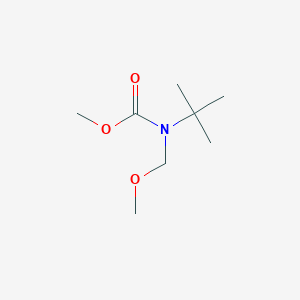
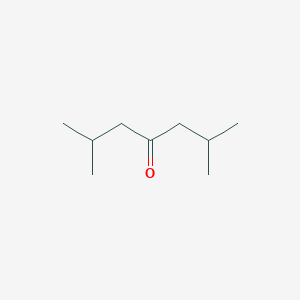
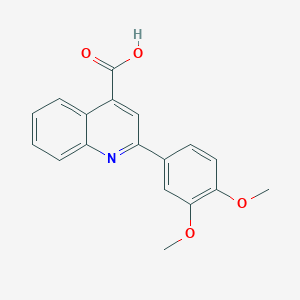
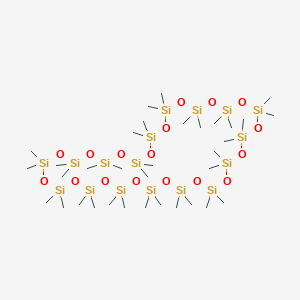
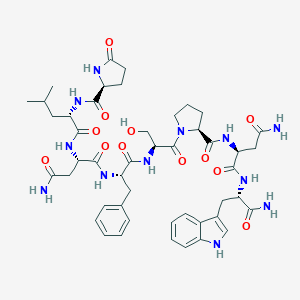
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

